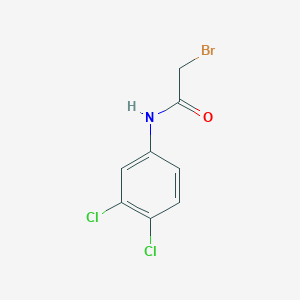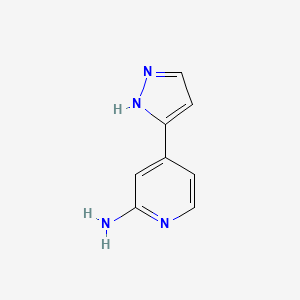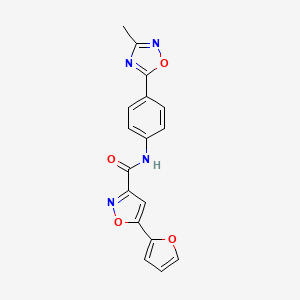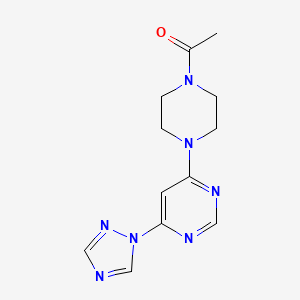
methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. The compound has been synthesized using different methods and has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Potential Anti-cancer Activity
Studies have explored the synthesis and evaluation of novel compounds structurally related to methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate for their potential anti-cancer activities. For instance, a study focused on the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, showing potential as methionine synthase inhibitors in breast and prostate tumor cells. These compounds, mimicking the substructure of methyltetrahydrofolate (MTHF), demonstrated significant cytotoxic activity against certain cancer cell lines, highlighting their potential in cancer therapy (Ismail Mahmoud Elfekki et al., 2014). Additionally, research on 3-benzyl-substituted-4(3H)-quinazolinones revealed broad spectrum antitumor activity, with certain derivatives displaying enhanced potency against various cancer cell lines, thereby suggesting the therapeutic promise of such compounds in oncology (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Applications
Another area of research application for this compound derivatives is in the development of antimicrobial agents. A clubbed quinazolinone and 4-thiazolidinone compound series have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various pathogens. The structure-activity relationship of these compounds provides insights into the design of new antimicrobial agents with potential clinical applications (N. Desai et al., 2011).
作用機序
Target of Action
Similar compounds have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the interaction of a drug with its target can lead to changes in the function of the target, which can result in therapeutic effects .
Biochemical Pathways
It is known that drugs can affect various biochemical pathways, leading to changes in cellular function and potentially therapeutic effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of a drug, influencing its therapeutic effects .
Result of Action
It is known that the interaction of a drug with its target can lead to changes in cellular function, potentially resulting in therapeutic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of a drug .
特性
IUPAC Name |
methyl 3-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-29-21(27)20-16(11-12-30-20)23-18(26)13-25-17-10-6-5-9-15(17)19(24-22(25)28)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQSOTDFFQQOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B2876460.png)
![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2876462.png)
![methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2876464.png)


![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(6-chloropyridazin-3-yl)amino]quinazolin-4-one](/img/structure/B2876468.png)

![N-[2-(4-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2876471.png)
![5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2876472.png)

![O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B2876477.png)


